Enhanced Lipophilicity (LogP) Compared to Unsubstituted Benzyl Mercaptan
4-Fluorobenzyl mercaptan exhibits a significantly higher LogP (octanol-water partition coefficient) than unsubstituted benzyl mercaptan, quantifying its increased lipophilicity due to the para-fluorine substituent .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (calculated) |
| Comparator Or Baseline | Benzyl mercaptan, LogP = 2.02 |
| Quantified Difference | Increase of +0.77 LogP units, representing a roughly 6-fold higher partition into octanol vs. water. |
| Conditions | Calculated ACD/LogP values; standard octanol-water partition models. |
Why This Matters
A higher LogP directly impacts compound solubility, membrane permeability, and the hydrophobic character of derived materials, making it a critical parameter for drug design and the engineering of self-assembled monolayers (SAMs).
